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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine

Cat. No.: B1210659 Get Quote

Spectroscopic Data of 2',3'-O-
Isopropylideneadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-
Isopropylideneadenosine, a pivotal intermediate in the synthesis of various adenosine

analogs with therapeutic potential. The structural elucidation of this compound is paramount for

its application in medicinal chemistry and drug development. This document outlines the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols for their acquisition.

Physicochemical Properties
2',3'-O-Isopropylideneadenosine is a white to off-white crystalline powder.[1] Its fundamental

structure comprises an adenine base linked to a ribose sugar, where the 2' and 3' hydroxyl

groups are protected by an isopropylidene group, a modification crucial for subsequent

chemical synthesis.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1210659?utm_src=pdf-interest
https://www.benchchem.com/product/b1210659?utm_src=pdf-body
https://www.benchchem.com/product/b1210659?utm_src=pdf-body
https://www.benchchem.com/product/b1210659?utm_src=pdf-body
https://www.benchchem.com/pdf/Physical_and_chemical_properties_of_2_3_O_Isopropylideneadenosine.pdf
https://www.benchchem.com/pdf/Physical_and_chemical_properties_of_2_3_O_Isopropylideneadenosine.pdf
https://www.benchchem.com/pdf/Spectroscopic_and_Synthetic_Profile_of_2_3_O_Isopropylideneadenosine_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₃H₁₇N₅O₄[3][4]

Molecular Weight 307.31 g/mol [3][5]

CAS Number 362-75-4[3][5]

Appearance White or almost white crystalline powder[1]

Melting Point 221-222 °C[4]

Solubility
Slightly soluble in Dioxane, DMSO, and

Methanol[1][4]

Storage
Room Temperature; Keep in a dark, dry, sealed

place[1][4]

Spectroscopic Data
The characterization of 2',3'-O-Isopropylideneadenosine relies on a combination of

spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity

of atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2',3'-O-Isopropylideneadenosine reveals characteristic signals for

the protons of the adenine base, the ribose moiety, and the isopropylidene protecting group.[2]

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[2][6]
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Assignment Chemical Shift (δ, ppm)

H-8 8.375

H-2 8.190

NH₂ 7.41

H-1' 6.151

H-2' 5.366

H-3' 5.29

H-4' 4.991

H-5'a, H-5'b 4.245

5'-OH 3.59, 3.55

Isopropylidene-CH₃ 1.560

Isopropylidene-CH₃ 1.337

¹³C NMR (Carbon NMR) Data

While a specific experimental spectrum is not readily available in public databases, the

expected chemical shifts for the carbon atoms of 2',3'-O-Isopropylideneadenosine can be

predicted based on its structure and data from analogous nucleosides.[2] A technical guide

focusing on the ¹³C NMR spectrum of its ¹³C₅ isotopologue provides expected chemical shifts

for the unlabeled compound as a reference.[7]
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Assignment Predicted Chemical Shift (δ, ppm)

C-6 ~156

C-2 ~152

C-4 ~149

C-8 ~140

C-5 ~119

Isopropylidene-C(CH₃)₂ ~113

C-1' ~90

C-4' ~87

C-2' ~84

C-3' ~81

C-5' ~61

Isopropylidene-CH₃ ~27, ~25

Infrared (IR) Spectroscopy
The IR spectrum of 2',3'-O-Isopropylideneadenosine would be expected to show

characteristic absorption bands corresponding to its functional groups. While a specific

spectrum for this compound is noted in the NIST Chemistry WebBook, detailed peak

assignments are not provided.[8] Based on general knowledge of IR spectroscopy for

nucleosides, the following characteristic peaks can be anticipated:

N-H stretching: Around 3300-3100 cm⁻¹ for the amine group (NH₂) on the adenine base.

C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds of the adenine ring

and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ribose and isopropylidene groups.[9]

C=N and C=C stretching: In the 1650-1550 cm⁻¹ region, characteristic of the adenine ring.
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C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ region for the C-O bonds of the

ribose and the isopropylidene acetal.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, confirming its identity.[2] For 2',3'-O-Isopropylideneadenosine (C₁₃H₁₇N₅O₄), the

expected molecular weight is 307.31 g/mol .[10] Electron Ionization (EI) mass spectrometry

would provide a characteristic fragmentation pattern aiding in structural confirmation.[2]

Ion m/z (expected)

[M]⁺ 307.13

[M - CH₃]⁺ 292.11

[Adenine + H]⁺ 136.06

Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful

characterization of 2',3'-O-Isopropylideneadenosine.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of 2',3'-O-Isopropylideneadenosine in approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400-600 MHz spectrometer):

¹H NMR:

Experiment: Standard 1D proton experiment.

Solvent: DMSO-d₆.[6]
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR:

Experiment: 1D ¹³C NMR with proton decoupling.[7]

Solvent: DMSO-d₆ or Methanol-d₄.[7]

Concentration: 10-50 mg in 0.5-0.7 mL of solvent.[7]

Reference: TMS at 0.00 ppm.[7]

Spectral Width: Approximately 200-250 ppm.[7]

Relaxation Delay (D1): 2-5 seconds.[7]

Infrared (IR) Spectroscopy Protocol
A general protocol for obtaining an IR spectrum of a solid nucleoside sample is as follows:

Sample Preparation (KBr Pellet Method):

Thoroughly mix a small amount of 2',3'-O-Isopropylideneadenosine with dry potassium

bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press. Cesium iodide (CsI)

can also be used as a matrix.[11]

Data Acquisition:

Place the pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
Sample Preparation:
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Dissolve a small amount of 2',3'-O-Isopropylideneadenosine in a suitable volatile solvent

like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[2] For more

complex matrices like plasma, a protein precipitation method followed by hydrophilic

interaction liquid chromatography (HILIC) is recommended.[10]

Instrumentation (for LC-MS/MS):

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for

nucleosides.[10] Electron Ionization (EI) at 70 eV is also utilized.[2]

Mass Analyzer: A triple quadrupole mass spectrometer is suitable for quantitative analysis.

[10]

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2',3'-O-Isopropylideneadenosine.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation
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Caption: Workflow for the synthesis and spectroscopic analysis of 2',3'-O-
Isopropylideneadenosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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